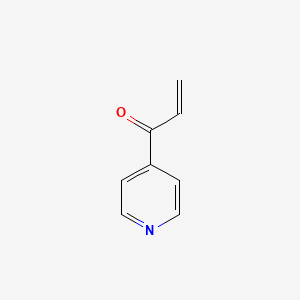

1-(Pyridin-4-yl)prop-2-en-1-one

説明

Structure

3D Structure

特性

分子式 |

C8H7NO |

|---|---|

分子量 |

133.15 g/mol |

IUPAC名 |

1-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C8H7NO/c1-2-8(10)7-3-5-9-6-4-7/h2-6H,1H2 |

InChIキー |

MKNJJNFVIWDHEM-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)C1=CC=NC=C1 |

製品の起源 |

United States |

Role in Multi Component Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. 1-(Pyridin-4-yl)prop-2-en-1-one and related chalcones are excellent substrates for MCRs. acs.org For example, the Hantzsch-like pyridine (B92270) synthesis, which can be adapted to a four-component reaction involving an aldehyde, a β-ketoester, an active methylene (B1212753) compound, and an ammonium (B1175870) source, can utilize chalcones as one of the key components. acs.org These strategies allow for the rapid assembly of complex molecular architectures from simple starting materials, making them a powerful tool in modern organic synthesis. chemscene.comresearchgate.net

Reactivity and Chemical Transformations of 1 Pyridin 4 Yl Prop 2 En 1 One

Reactivity of the α,β-Unsaturated Carbonyl System

The enone moiety is the primary site of reactivity, susceptible to various addition and redox reactions. The electron-withdrawing nature of the pyridyl group further activates the α,β-unsaturated system towards nucleophilic attack.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction of 1-(Pyridin-4-yl)prop-2-en-1-one. wikipedia.org This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the enone.

The double bond in this compound is activated by the adjacent carbonyl group, making the β-carbon electrophilic and prone to attack by a wide array of nucleophiles. masterorganicchemistry.com Weaker bases and soft nucleophiles preferentially undergo 1,4-addition (Michael addition), whereas stronger, harder bases like organolithium reagents may favor 1,2-addition to the carbonyl carbon. chemistrysteps.com

Common nucleophiles for Michael additions include enolates (from ketones, malonic esters, etc.), amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com For instance, the reaction with a malonate ester in the presence of a base would yield a 1,5-dicarbonyl compound after hydrolysis. While specific examples for this compound are not extensively documented in the provided results, the general reactivity pattern of α,β-unsaturated ketones suggests its participation in such transformations. wikipedia.orgmasterorganicchemistry.com The reaction of olefinic N-heterocycles like vinylpyridines with nucleophiles has been shown to be effective, suggesting that the pyridyl group in this compound would similarly influence the reactivity. nih.gov

Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Carbonyl Compounds

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Product Type |

| Diethyl malonate | Diethyl fumarate | Substituted succinate |

| Diethyl malonate | Mesityl oxide | Dimedone |

| 2-Nitropropane | Methyl acrylate | γ-Nitro ester |

| Ethyl phenylcyanoacetate | Acrylonitrile | Substituted glutarate |

This table presents classical examples of Michael additions to illustrate the general reaction type. wikipedia.org

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The electron-deficient double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, it would react with a conjugated diene to form a six-membered ring. The pyridine (B92270) ring itself can also participate in cycloaddition reactions, often requiring activation or specific reaction conditions. For example, 1-azadienes can undergo [4+2] cycloadditions with various dienophiles to synthesize pyridine derivatives. rsc.org Furthermore, solid-state photoinitiated [2+2] cycloaddition reactions have been observed with related pyridyl ethylenes, leading to the formation of cyclobutane (B1203170) rings. mdpi.com While direct examples with this compound are not detailed, its structural motifs are known to participate in such cycloadditions. nih.govnih.gov

Epoxidation and Dihydroxylation Pathways

The carbon-carbon double bond of the enone system can be oxidized to form an epoxide or a diol.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide, yielding 1-(pyridin-4-yl)-2-oxiranyl-ethanone. youtube.comyoutube.com This reaction proceeds via a concerted mechanism. youtube.com The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to introduce various functional groups. youtube.comlibretexts.org

Dihydroxylation: Dihydroxylation can be achieved through different methods to yield either syn or anti diols.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com These reagents add to the same face of the double bond, resulting in a syn-diol.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. youtube.comyoutube.com The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, leading to an anti-diol. youtube.com

Reductions of the Enone Moiety

The enone moiety of this compound offers multiple sites for reduction. The specific product depends on the reducing agent and reaction conditions.

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation (e.g., H₂/Pd-C) can selectively reduce the alkene double bond to afford the saturated ketone, 1-(pyridin-4-yl)propan-1-one.

Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl group to a secondary alcohol, yielding 1-(pyridin-4-yl)prop-2-en-1-ol.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing conditions with catalytic hydrogenation can reduce both the double bond and the carbonyl group, leading to 1-(pyridin-4-yl)propan-1-ol.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq

Basicity: The pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. This basicity is weaker than that of aliphatic amines because the lone pair in an sp² orbital is held more tightly to the nucleus. uoanbar.edu.iq The presence of the electron-withdrawing acryloyl group is expected to further decrease the basicity of the pyridine nitrogen compared to pyridine itself.

Nucleophilicity: The nitrogen atom can act as a nucleophile and react with electrophiles. For example, it can be alkylated with alkyl halides to form N-alkylpyridinium salts. The rate of such quaternization reactions is influenced by the substituents on the pyridine ring. rsc.org

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

N-Alkylation and N-Acylation Reactions

The nucleophilic pyridine nitrogen can readily react with alkylating and acylating agents. N-alkylation introduces an alkyl group onto the nitrogen atom, a reaction that can be achieved using various alkyl halides. wikipedia.orgnih.gov This process is fundamental in modifying the electronic properties and steric environment of the pyridine ring. While specific studies on the N-alkylation of this compound are not extensively detailed in the provided results, the general reactivity of pyridines suggests that this reaction is a feasible and important transformation. nih.govresearchgate.netresearchgate.net For instance, the N-alkylation of pyrrole (B145914) moieties with alkyl halides is a well-established method. researchgate.net Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base, to introduce an acyl group onto the pyridine nitrogen. wikipedia.org

Quaternization Reactions of the Pyridine Nitrogen

Quaternization is a specific form of N-alkylation where the pyridine nitrogen is alkylated by an alkyl halide, resulting in the formation of a pyridinium salt. wikipedia.org This reaction imparts a permanent positive charge on the nitrogen atom, which significantly alters the reactivity of the molecule. wikipedia.orggoogle.com The quaternization of poly(4-vinylpyridine) with methyl iodide has been shown to be an effective process, achieving high degrees of quaternization. nih.gov This positive charge enhances the electron-withdrawing nature of the pyridine ring, making the α,β-unsaturated system more susceptible to nucleophilic attack. The formation of these quaternary salts can be a crucial step in multi-step synthetic sequences. google.com

Hydrogen Bonding Interactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a proficient hydrogen bond acceptor. nih.govrsc.org Studies on azine-water complexes have shown that the nitrogen in pyridine can form hydrogen bonds with hydrogen-donating species. nih.gov The strength of this interaction is influenced by the number of nitrogen atoms in the aromatic ring, with pyridine forming relatively strong hydrogen bonds. nih.gov This capacity for hydrogen bonding is critical in understanding the molecule's interactions in various chemical and biological systems, influencing its solubility, crystal packing, and role in supramolecular chemistry. rsc.orgnih.gov

Transformations Involving the Ketone Group

The α,β-unsaturated ketone functionality is a versatile reactive site, participating in a variety of condensation and annulation reactions to form new heterocyclic rings.

Condensation with Hydrazine (B178648) and Derivatives for Pyrazoline Synthesis

The reaction of α,β-unsaturated ketones, such as this compound, with hydrazine and its derivatives is a classic and widely used method for the synthesis of 2-pyrazolines. uii.ac.idsci-hub.sechim.it This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. uii.ac.id The reaction conditions can vary, often carried out in solvents like ethanol (B145695) or acetic acid, and can sometimes be accelerated with acid or base catalysis. uii.ac.idresearchgate.net This method provides a straightforward route to a variety of substituted pyrazolines, which are themselves important heterocyclic scaffolds in medicinal chemistry. chim.itresearchgate.net

Table 1: Synthesis of Pyrazolines from α,β-Unsaturated Ketones and Hydrazine Derivatives

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| α,β-Unsaturated Ketone, Hydrazine Monohydrate | Ethanol | 4,5-dihydro-1H-pyrazol-5-yl-6-flouroquinoline | 59-76 | uii.ac.id |

| Trienylchalcones, Hydrazine Hydrate (B1144303) | Ethanol | Thioacetylpyrazolines | 48-71 | uii.ac.id |

| Chalcone (B49325), Hydrazine Hydrate | Formic Acid | Pyrazoline derivatives | Not Specified | researchgate.net |

| Chalcone, Phenylhydrazine | 2-Butanol | Phenyl-substituted Pyrazoline | 33.06 | uii.ac.id |

Reaction with Diamines for Heterocyclic Annulation (e.g., Benzodiazepines)

This compound can react with diamines, such as o-phenylenediamine (B120857), to form seven-membered heterocyclic rings like benzodiazepines. The condensation of α,β-unsaturated ketones with o-phenylenediamine is a known method for synthesizing 1,5-benzodiazepine derivatives. nih.gov This reaction involves the initial formation of an imine or enamine, followed by a cyclization step. The reaction conditions often involve refluxing in a suitable solvent, sometimes with the addition of a catalyst like piperidine (B6355638) and acetic acid. nih.gov This synthetic strategy provides access to a class of compounds with significant biological activities.

Reaction with Aminothiols for Heterocyclic Annulation (e.g., Benzothiazepines)

In a similar fashion to the reaction with diamines, this compound can undergo condensation with aminothiols, such as 2-aminothiophenol, to yield benzothiazepines. This reaction follows a similar mechanistic pathway, involving the formation of an intermediate that then cyclizes to form the seven-membered benzothiazepine (B8601423) ring. The versatility of this reaction allows for the synthesis of a range of substituted benzothiazepines by varying the substituents on both the chalcone and the aminothiol.

Dimerization and Polymerization Studies of Pyridyl Chalcones

The reactivity of the α,β-unsaturated ketone system in pyridyl chalcones, such as this compound, allows for dimerization and polymerization reactions. These transformations are of interest for the synthesis of novel molecular architectures and materials.

Research into the dimerization of pyridyl chalcones has led to the synthesis of symmetrical dimeric structures. In one study, new heterocyclic chalcones containing a pyridine moiety were synthesized to form dimers. lp.edu.ualp.edu.uanbuv.gov.uaglobalauthorid.com These compounds, with the general name α,ω-bis{3-(pyridin-3-yl)-1-(phenyl-4-oxy)prop-2-en-1-one}alkanes, are characterized by an alkyl spacer of varying length. lp.edu.uanbuv.gov.ua The synthesis involves a two-step process starting with a base-catalyzed Claisen-Schmidt condensation to form the chalcone skeleton, followed by a Williamson etherification to introduce the alkyl spacer that links the two chalcone units. lp.edu.ua

The synthesis of these dimeric chalcones was achieved by reacting 1-(4-Hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one with a dibromoalkane in acetone, in the presence of potassium carbonate and potassium iodide. The mixture was heated under reflux for 24 hours. lp.edu.ua The resulting dimeric structures were characterized using IR, ¹H NMR, and ¹³C NMR spectroscopy. lp.edu.ua

Table 1: Synthesis and Characterization of Dimeric Pyridyl Chalcones

| Dimer Structure | Spacer Length (n) | Synthesis Method | Key Spectroscopic Data | Reference |

|---|---|---|---|---|

| α,ω-bis{3-(pyridin-3-yl)-1-(phenyl-4-oxy)prop-2-en-1-one}alkanes | 8, 10, 12 | Williamson Etherification | IR (cm⁻¹): 1659 (C=O), 1637 (C=C), 1256 (C-O); ¹H NMR (δ, ppm): 7.60 (d, Hα), 7.76 (d, Hβ), J = 16 Hz; ¹³C NMR (δ, ppm): 188.08 (C=O) | lp.edu.ua |

Data synthesized from the text which describes the general procedure and findings for a series of dimers.

While direct polymerization studies on this compound are not extensively documented, the polymerization of the structurally related 4-vinylpyridine (B31050) (4-VP) provides significant insights into potential polymerization pathways. polysciences.com 4-VP can undergo polymerization through various mechanisms, including anionic and radical polymerization.

Anionic polymerization of 4-VP has been investigated under different conditions. acs.orgacs.org For instance, living anionic homopolymerization has been successfully carried out in a mixture of pyridine and THF at 0°C. acs.org This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Radical polymerization of 4-VP has also been explored. Nitroxide-mediated radical polymerization (NMP) using TEMPO as a capping agent has been shown to proceed in a pseudo-living manner, yielding poly(4-vinylpyridine) with low polydispersity. acs.org Another technique, reverse atom transfer radical polymerization (RATRP), has been applied to the living radical polymerization of 4-VP using a copper catalyst complex and AIBN as an initiator. researchgate.net

Table 2: Polymerization Studies of 4-Vinylpyridine

| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Anionic Polymerization | Diphenylmethyllithium | Pyridine/THF (9/1) | 0 | Living polymerization, controlled molecular weight | acs.org |

| Nitroxide-Mediated Radical Polymerization (NMP) | TEMPO | Not specified | Not specified | Pseudo-living polymerization, low polydispersity | acs.org |

| Reverse Atom Transfer Radical Polymerization (RATRP) | AIBN / CuCl₂/Me₆-TREN | N,N-Dimethylformamide | Not specified | Controlled molecular weight and distribution | researchgate.net |

This table summarizes findings from studies on 4-vinylpyridine as a model for the polymerization of the title compound.

The pyridine functional group in these polymers enhances their chemical reactivity, coordination ability, and pH responsiveness, making them suitable for applications such as ion-exchange resins and functional coatings. polysciences.com

1 Pyridin 4 Yl Prop 2 En 1 One As a Building Block in Complex Molecule Synthesis

Design of Hybrid Molecular Scaffolds

The chemical architecture of 1-(Pyridin-4-yl)prop-2-en-1-one, featuring a reactive α,β-unsaturated ketone system directly attached to a pyridine (B92270) ring, renders it a versatile building block for the synthesis of complex hybrid molecular scaffolds. Its utility in constructing such molecules primarily stems from its ability to participate in a variety of chemical transformations, including Michael additions and multicomponent reactions, leading to the formation of diverse heterocyclic systems.

A key precursor that shares significant structural and reactive similarities with the title compound is 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. This enaminone, derived from 4-acetylpyridine (B144475), serves as a valuable starting material for a range of heterocyclic compounds. researchgate.net The presence of the dimethylamino group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of various hybrid molecules. For instance, the reaction of this enaminone with different reagents can lead to the formation of chromene, thiazolopyridine, pyran, and other pyridine-containing fused systems. researchgate.net

The general strategy for constructing hybrid scaffolds often involves the reaction of the pyridyl enone moiety with bifunctional nucleophiles. This approach allows for the initial Michael addition to be followed by an intramolecular cyclization, thereby generating a new fused or spirocyclic ring system. The pyridine ring itself can participate in the reaction or act as a key pharmacophoric feature in the final hybrid molecule.

An illustrative example of the type of transformations that this compound can undergo is the enantioselective 1,4-Michael addition reaction. While the specific example involves 2-enoylpyridines, the principle is directly applicable. In these reactions, a nucleophile, such as a pyrazolin-5-one derivative, adds to the β-carbon of the enone in the presence of a chiral catalyst, like a Cinchona-derived squaramide. rsc.org This methodology allows for the creation of optically active heterocyclic derivatives that incorporate both a pyrazole (B372694) and a pyridine motif, showcasing the potential for generating stereochemically complex hybrid scaffolds. rsc.org

The following table summarizes representative reactions and the resulting hybrid scaffolds that can be synthesized from this compound or its close analogs.

| Starting Material | Reagent(s) | Resulting Hybrid Scaffold | Reaction Type |

| 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one | Various nucleophiles | Chromene, Thiazolopyridine, Pyran derivatives | Michael Addition/Cyclization |

| 2-Enoylpyridine (analogous structure) | Pyrazolin-5-one, Chiral Catalyst | Pyrazole-Pyridine Hybrid | Enantioselective Michael Addition |

Utility in Fragment-Based Drug Discovery (Focus on Chemical Synthesis, not Biological Outcome)

In the realm of fragment-based drug discovery (FBDD), the strategic selection and chemical elaboration of small molecular fragments are paramount to the successful development of high-affinity lead compounds. nih.gov this compound, with its defined chemical functionalities and tractable reactivity, represents a valuable fragment for chemical synthesis campaigns within FBDD. Its utility lies in its potential to engage in specific interactions with a biological target and to serve as a readily modifiable anchor point for synthetic elaboration.

The chemical synthesis aspect of FBDD often begins with a fragment that exhibits weak but measurable binding to a target protein. The structure of this fragment-protein complex, typically determined by X-ray crystallography or NMR, then guides the synthetic chemist in designing analogs with improved binding affinity. The pyridyl group of this compound can act as a hydrogen bond acceptor, a common interaction motif in protein-ligand binding. The α,β-unsaturated ketone provides a handle for covalent modification of the target protein, or it can be used as a reactive site for linking to other molecular fragments.

A pertinent example of a fragment-to-lead discovery program, while not starting with the exact title compound, highlights the utility of a pyridyl-containing fragment. In the discovery of novel bacterial topoisomerase inhibitors, a fragment molecule, 1-ethyl-3-(2-pyridyl)urea, was identified as a hit with modest enzyme inhibition. nih.gov The pyridyl moiety was crucial for the initial binding, and subsequent chemical modifications were focused on this scaffold. For instance, the incorporation of acidic groups at the 5-position of the pyridine ring led to a significant improvement in enzyme inhibition by forming a bridge to a key asparagine residue in the protein's active site. nih.gov This demonstrates how a simple pyridyl-containing fragment can be synthetically elaborated to generate a potent lead compound.

The chemical tractability of this compound allows for a variety of synthetic modifications. The vinyl group can be functionalized through Michael addition reactions, allowing for the introduction of diverse substituents at the β-position. The pyridine nitrogen can be quaternized to modulate the electronic properties and reactivity of the molecule. The carbonyl group can also be a site for chemical modification, although this is less common in the initial stages of fragment elaboration.

The following table outlines the key features of this compound as a fragment in chemical synthesis for FBDD and provides examples of potential synthetic elaborations.

| Fragment Feature | Role in Chemical Synthesis | Example of Synthetic Elaboration |

| Pyridine Ring | Hydrogen bond acceptor, scaffold for modification | Introduction of substituents at various positions to explore structure-activity relationships. |

| α,β-Unsaturated Ketone | Michael acceptor for covalent modification or fragment linking | Reaction with nucleophiles (e.g., thiols, amines) to form covalent adducts or to link with other fragments. |

| Overall Structure | Compact and synthetically tractable starting point | Can be grown or merged with other fragments to increase molecular complexity and binding affinity. |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 1-(Pyridin-4-yl)prop-2-en-1-one and its Derivatives

The unique arrangement of a pyridine (B92270) nitrogen and a carbonyl oxygen in this compound, separated by a rigid aromatic ring, defines its behavior as a ligand in metal complexes.

This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This allows for several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or the carbonyl oxygen. Coordination via the pyridine nitrogen is common for many pyridine-based ligands. The lone pair of electrons on the nitrogen atom acts as a strong Lewis base, readily forming coordinate bonds with transition metal ions. This is observed in numerous pyridine and poly(4-vinylpyridine) complexes. mdpi.comresearchgate.nethope.edu

Bidentate Chelation: While the nitrogen and oxygen atoms are present, their separation and the rigidity of the pyridine ring make intramolecular chelation to a single metal center sterically unlikely. Bidentate coordination is more commonly seen in ligands where the donor atoms are positioned to form stable five- or six-membered chelate rings, such as in 2-acylpyridines.

Bridging Coordination: The most significant coordination mode for this ligand is as a bridging ligand. The pyridine nitrogen can coordinate to one metal center, while the carbonyl oxygen binds to another. This bifunctional nature allows the ligand to link metal ions, leading to the formation of extended one-, two-, or three-dimensional coordination polymers.

The electronic and steric properties of this compound can be fine-tuned by introducing substituents on either the pyridine ring or the propenone moiety. These modifications can significantly influence the ligand's coordination behavior.

Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, enhancing its basicity and its ability to coordinate to metal ions. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen. The nature of substituents also affects the pKa of related aqua complexes, with more electron-donating groups leading to a higher pKa. scispace.com

Steric hindrance around the coordination sites can also play a crucial role. Bulky substituents near the pyridine nitrogen or the carbonyl group can influence the geometry of the resulting metal complex and may favor the formation of discrete molecular complexes over extended coordination polymers.

Synthesis of Metal Complexes with Transition Metals (e.g., Cu, Fe, Ag, Cd, Ni, Zn)

Metal complexes of this compound can be synthesized by reacting the ligand with various transition metal salts in a suitable solvent. jscimedcentral.comnih.gov Common methods involve the direct reaction of the ligand with a metal salt, often with gentle heating to facilitate the reaction. The choice of solvent is critical and can influence the final structure of the complex.

For instance, the synthesis of Ni(II) and Ag(I) complexes with pyridine has been achieved by reacting the ligand with the corresponding metal salts in ethanol (B145695), followed by refluxing and cooling to obtain the crystalline product. jscimedcentral.com Similarly, complexes of Ni(II), Cu(II), Zn(II), and Cd(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. nih.gov These established methods are expected to be applicable for the synthesis of complexes with this compound.

The stoichiometry and geometry of the resulting metal complexes depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. Common stoichiometries for pyridine-based ligands are 1:2 [M:L], which has been observed in complexes with 4-[(E)-(Ferrocene-1-Methylidene) Amino] Pyridin-2-ol. researchgate.net

The coordination geometry around the metal center can vary:

Octahedral: Often found for metal ions like Cr(III), Fe(II), Co(II), and Ni(II), typically with a 1:2 metal-to-ligand ratio and two additional ligands (e.g., water or anions) completing the coordination sphere. researchgate.netrdd.edu.iq

Tetrahedral: Common for d10 metal ions like Zn(II) and Cd(II). nih.gov

Square Planar: Observed for Ni(II) in certain ligand fields and is common for Pd(II) and Cu(II) complexes. nih.govrdd.edu.iq

Linear: Can be seen with Ag(I) complexes where the coordination number is two. jscimedcentral.com

Table 1: Expected Geometries of Metal Complexes with Pyridine-Type Ligands

| Metal Ion | d-electron Configuration | Common Coordination Number(s) | Typical Geometry |

|---|---|---|---|

| Cu(II) | d⁹ | 4, 6 | Square Planar, Distorted Octahedral |

| Fe(II) | d⁶ | 6 | Octahedral |

| Ag(I) | d¹⁰ | 2, 4 | Linear, Tetrahedral |

| Cd(II) | d¹⁰ | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral |

| Zn(II) | d¹⁰ | 4, 6 | Tetrahedral, Octahedral |

The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of coordination polymers. The pyridine nitrogen can coordinate to one metal center, while the carbonyl oxygen or the vinyl group could potentially interact with an adjacent metal center, leading to the formation of extended networks. nih.govrsc.org

The formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers is influenced by the coordination preferences of the metal ion and the presence of counter-anions. rsc.org For example, studies on poly(4-vinylpyridine) have shown that it can form coordination crosslinks between metal centers, creating a polymer network. mdpi.comkpi.ua Similar behavior is anticipated for this compound, where the ligand bridges metal ions to create robust, extended structures.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N stretching vibration band to a higher wavenumber (15-20 cm⁻¹). kpi.ua Similarly, coordination of the carbonyl oxygen would lead to a shift in the C=O stretching frequency, usually to a lower wavenumber, due to the weakening of the C=O bond.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligand are altered upon complexation. This can involve shifts in the π → π* and n → π* transitions of the pyridine ring and the enone system. The formation of metal-ligand bonds can also give rise to new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), which provide information about the electronic structure of the complex. rdd.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Ag(I)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the ligand's protons and carbons will change upon coordination, with the magnitude of the shift indicating the extent of the metal-ligand interaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR can be used to study the electronic environment of the metal ion and provide information about the geometry of the complex. unlp.edu.ar

Table 2: Key Spectroscopic Shifts upon Coordination of Pyridine-Type Ligands

| Spectroscopic Technique | Key Vibration/Transition | Free Ligand (Approx. Value) | Coordinated Ligand (Approx. Shift) | Reference |

|---|---|---|---|---|

| FT-IR | Pyridine Ring C=N Stretch | ~1598 cm⁻¹ | +15 to +20 cm⁻¹ | kpi.ua |

| FT-IR | Carbonyl C=O Stretch | ~1670-1690 cm⁻¹ | Negative shift expected | - |

| UV-Vis | n → π* (Carbonyl) | ~300-330 nm | Shift upon coordination | - |

| UV-Vis | π → π* (Pyridine/Enone) | ~250-280 nm | Shift upon coordination | nih.gov |

| ¹H NMR | Pyridine Protons | 7.0-9.0 ppm | Downfield or upfield shifts | rdd.edu.iq |

Electronic Structure and Magnetic Properties of Metal Complexes

However, based on the coordination chemistry of similar pyridyl-containing ligands and related chalcone (B49325) derivatives, some general predictions can be inferred. The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field environment provided by the coordinating ligands.

In complexes of this compound, coordination is expected to occur primarily through the nitrogen atom of the pyridine ring and potentially through the carbonyl oxygen atom, allowing it to act as a bidentate or bridging ligand. The electronic structure of such complexes would be characterized by a combination of d-d transitions within the metal center and charge-transfer bands.

Electronic Spectra: The electronic absorption spectra of these complexes in the UV-Visible region would provide insights into the d-orbital splitting. For instance, in hypothetical octahedral complexes of first-row transition metals, d-d transitions would be expected, though they might be of low intensity (Laporte-forbidden). The position and number of these bands are dependent on the metal ion (e.g., Co(II), Ni(II), Cu(II)) and the strength of the ligand field. Charge-transfer transitions, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are also anticipated and would likely be more intense.

For analogous complexes with ligands derived from 4-acetylpyridine (B144475), studies have been conducted on their spectral properties. hakon-art.com For example, Co(II), Ni(II), and Cu(II) complexes with a ligand derived from 4-acetylpyridine and thiosemicarbazide (B42300) have been synthesized and characterized using various spectroscopic methods, including UV/Vis spectra, to understand their bonding and geometry. hakon-art.com Similarly, studies on complexes with other pyridyl derivatives, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have utilized UV-visible spectroscopy to propose geometries, suggesting tetrahedral or square planar structures for different metal ions. nih.gov

Magnetic Properties: The magnetic properties of metal complexes of this compound would depend on the number of unpaired electrons in the metal's d-orbitals. Magnetic susceptibility measurements would be crucial in determining the magnetic moment of the complexes, which in turn helps in elucidating the geometry and the spin state (high-spin or low-spin) of the central metal ion.

For first-row transition metal complexes, the magnetic moment can often be approximated by the spin-only formula. However, orbital contributions can also play a significant role. For instance, weak antiferromagnetic or ferromagnetic interactions could be observed if the complexes are polynuclear, with the ligand bridging two or more metal centers. The nature and magnitude of these interactions would be highly dependent on the bridging mode of the ligand and the resulting metal-metal distances and angles.

Research on other transition metal complexes with pyridine-containing ligands has shown a range of magnetic behaviors. For example, some Ni(II) complexes with pyridyl oxime ligands have been found to exhibit ferromagnetic interactions, while others with different bridging ligands show weak antiferromagnetic coupling. nih.govsemanticscholar.orgmdpi.com The magnetic properties are highly sensitive to the specific molecular structure. nih.gov

To provide concrete data, the synthesis and detailed characterization of metal complexes of this compound are essential. Techniques such as single-crystal X-ray diffraction would be required to determine the precise coordination environment, and this structural information would be indispensable for the interpretation of electronic spectra and magnetic data.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the properties of organic molecules with a high degree of accuracy.

Table 1: Representative Optimized Geometrical Parameters for Pyridine (B92270) Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | 120.0 | 0.0 |

| C-N (ring) | 1.34 | 120.0 | 0.0 |

| C=O | 1.23 | - | - |

| C=C (enone) | 1.34 | - | - |

| C-C (enone) | 1.48 | - | - |

| C-N-C | - | 117.0 | - |

| O=C-C | - | 120.0 | - |

| Pyridine-Enone | - | - | Variable |

| Note: This table is illustrative and based on general values for pyridine and enone systems. Specific calculated values for 1-(Pyridin-4-yl)prop-2-en-1-one are not available in the provided search results. |

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For instance, the characteristic C=O and C=C stretching vibrations of the enone moiety, as well as the ring breathing modes of the pyridine ring, can be precisely calculated. Experimental IR data for related compounds shows a C=O stretch around 1658 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies for Pyridine Derivatives (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1680-1700 | Carbonyl stretch |

| ν(C=C) | ~1600-1640 | Alkene stretch |

| ν(C=N) | ~1580-1610 | Pyridine ring stretch |

| ν(C-H) aromatic | ~3000-3100 | Aromatic C-H stretch |

| δ(C-H) | ~1400-1500 | C-H bending |

| Note: This table is illustrative. Specific calculated frequencies for this compound are not available in the provided search results. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In molecules with conjugated π systems, such as this compound, the HOMO and LUMO are typically π-type orbitals distributed over the conjugated system. Studies on related systems have shown that the HOMO-LUMO gap can be tuned by substituents on the aromatic rings.

Table 3: Representative HOMO-LUMO Energies and Gap (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Note: This table is illustrative and based on general values for similar conjugated systems. Specific calculated values for this compound are not available in the provided search results. |

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of reactivity.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are derived from the HOMO and LUMO energies. The electrophilicity index provides a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule.

By analyzing local reactivity descriptors, it is possible to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a primary site for protonation and electrophilic attack. The carbonyl oxygen would also be a site of high electron density. The β-carbon of the enone system is typically susceptible to nucleophilic addition (Michael addition) due to the electron-withdrawing effect of the carbonyl group.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations provide a microscopic view of the conformational landscape and intermolecular forces that govern the properties of this compound.

Conformational Analysis and Energy Minima

The conformation of this compound, like other chalcones, is defined by the relative orientation of its constituent parts: the pyridine ring, the propenone linker (α,β-unsaturated ketone), and the vinyl group. The planarity of the molecule is a key determinant of its electronic properties.

The propenone bridge is a critical feature, and studies on similar structures indicate a preference for a near-planar conformation. For instance, in related 1,3-diaryl-2-propen-1-ones, the carbonyl group typically adopts an s-cis configuration relative to the olefinic double bond. researchgate.net However, steric interactions between hydrogen atoms on the aromatic rings and the ethylene (B1197577) bridge can cause twists from perfect planarity. nih.gov

In a structurally similar compound, (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one, two distinct conformations were observed in the asymmetric unit of the crystal, primarily differing in the dihedral angle between the pyridine and the opposing aromatic ring (17.92° and 41.41°). nih.gov This highlights the possibility of multiple low-energy conformations for this compound, which may be accessible at room temperature. The torsion angles across the ethylene bond also reflect these different twists. nih.gov In another related molecule, 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol, the chain linking the rings exhibits an anti-conformation with a torsion angle of -178.28°. nih.gov

Computational studies using methods like Density Functional Theory (DFT) are essential for mapping the potential energy surface and identifying the global and local energy minima corresponding to different conformers. These calculations help in understanding the relative stability of planar versus twisted forms.

| Related Compound | Key Conformational Feature | Dihedral/Torsion Angle (°) | Reference |

|---|---|---|---|

| (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Molecule 1) | Angle between Pyridine and Toluene rings | 41.41 | nih.gov |

| (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Molecule 2) | Angle between Pyridine and Toluene rings | 17.92 | nih.gov |

| 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate | Chain linking the rings | -178.28 | nih.gov |

| 1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenone | Propenone bridge to 4-chlorophenyl ring | 10.61 | researchgate.net |

Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding networks in crystals)

In the solid state, the crystal packing of this compound is governed by a network of non-covalent interactions. These include hydrogen bonds and π-π stacking, which are fundamental to the supramolecular architecture.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In the presence of suitable donors, such as solvent molecules (e.g., water) or co-formers, strong hydrogen bonds like O—H⋯N can form. nih.gov These interactions play a significant role in directing the assembly of molecules in the crystal lattice, often leading to the formation of well-defined sheets or chains. nih.gov For instance, in a co-crystal containing 4-pyridyl residues and benzoic acid, O—H⋯N(pyridyl) hydrogen bonds are the primary interactions forming a three-molecule aggregate. nih.gov In another case, molecules linked by hydrogen bonds formed cyclic tetramers. nih.gov

π-π Stacking: The electron-rich pyridine ring facilitates π-π stacking interactions. Theoretical studies on pyridine dimers show that antiparallel-displaced geometries are the most stable, with significant binding energies, emphasizing the importance of electron correlation in these interactions. researchgate.net In crystal structures of related pyridyl compounds, molecules often arrange in columnar stacks. nih.gov These stacks can feature π-π interactions between adjacent pyridinium (B92312) and pyridyl rings, with centroid-centroid distances suitable for such interactions. iucr.org The stacking can be influenced by other intermolecular forces, leading to various packing motifs like ladder-like or step-like chains. researchgate.net

| Interaction Type | Example from Related Compound | Key Distance/Feature | Reference |

|---|---|---|---|

| π–π Stacking | 1,1′-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate | Closest C-C distance: 3.46 Å | iucr.org |

| π–π Stacking | Pyridine Dimer (Theoretical) | Antiparallel-displaced geometry is most stable | researchgate.net |

| Hydrogen Bonding | 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate | O—H⋯N and O—H⋯O bonds generate sheets | nih.gov |

| Hydrogen Bonding | bis(pyridin-4-ylmethyl)ethanediamide · 2(benzoic acid) | O—H⋯N(pyridyl) bonds form aggregates | nih.gov |

| Hydrogen Bonding | 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de] researchgate.netiucr.orgnih.govdiazaborinine | Forms cyclic tetramers via N-H···N bonds | nih.gov |

Photophysical and Electronic Property Calculations

Computational quantum chemistry is employed to predict and understand the electronic and photophysical properties of this compound. These calculations provide insights into the nature of its electronic transitions and the behavior of its excited states.

Intramolecular Charge Transfer Phenomena

The structure of this compound features a pyridine ring (an electron-accepting moiety) connected to a vinyl group through a carbonyl group, creating a "push-pull" type system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

In such systems, the absorption of light can promote an electron from a molecular orbital predominantly located on the donor part of the molecule to one centered on the acceptor part. nih.gov This results in an excited state with a significantly larger dipole moment compared to the ground state. The efficiency of this ICT process is highly dependent on the molecular geometry and the surrounding solvent environment. nih.govnih.gov Studies on related push-pull pyridinium salts have shown that the solvent polarity can control the dynamics of the ICT process. nih.gov Planar conformations are often conducive to efficient ICT, and large-amplitude motions like twisting are not always required. nih.gov

Excited State Properties

The properties of the excited states of this compound determine its luminescence and photochemical behavior. Upon excitation, several relaxation pathways are available, including fluorescence, phosphorescence, and non-radiative decay.

Computational studies can predict the energies and characteristics of the lowest singlet (S₁) and triplet (T₁) excited states. The nature of these states (e.g., n-π* or π-π*) and the energy gap between them are critical for predicting the photophysical outcomes. In similar systems, relaxation processes in the excited state can occur on a picosecond timescale, sometimes involving symmetry breaking to form a lower-energy charge-transfer state which may be weakly emissive. rsc.org

The interaction with the environment, such as hydrogen bonding or coordination to metal ions, can significantly alter the excited state dynamics. rsc.org For example, decoupling the molecule from a substrate has been shown to suppress ultrafast non-radiative decay, leading to longer excited-state lifetimes and observable luminescence. aps.org Understanding these properties is key to designing molecules for applications in optoelectronics and as photosensitizers. rsc.orgaps.org

Advanced Spectroscopic Characterization and Structural Analysis for Mechanistic Insights

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific functional groups and their environments within the molecule can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 1-(Pyridin-4-yl)prop-2-en-1-one. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to these vibrations.

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong absorption band is typically observed in the region of 1680-1660 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ketone. This stretching vibration is a key indicator of the enone system.

C=C Stretch: The carbon-carbon double bond of the propene moiety gives rise to a moderate absorption band around 1640-1600 cm⁻¹. vscht.cz The conjugation with the carbonyl group influences the exact position of this band.

Aromatic C=C and C=N Stretches: The pyridine (B92270) ring exhibits several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net These bands arise from the coupled vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.

=C-H Stretch: The stretching vibrations of the vinyl and aromatic C-H bonds are typically observed above 3000 cm⁻¹. vscht.cz

C-H Bending: Out-of-plane bending vibrations for the vinyl group are expected in the 1000-800 cm⁻¹ region, providing information about the substitution pattern of the double bond.

Table 1: FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Vinylic C-H Stretch |

| ~1670 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C Stretch (alkene) |

| ~1590, 1550, 1420 | Medium to Weak | Pyridine Ring C=C and C=N Stretches |

| ~980 | Strong | =C-H Bend (trans-alkene) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light rather than absorption. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the C=C and C=N bonds in the pyridine ring, which may be weak in the IR spectrum. The C=C stretching of the enone system is also expected to show a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon and hydrogen framework of the molecule.

¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments.

Pyridyl Protons: The protons on the pyridine ring typically appear as two sets of doublets in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen atom (at C2 and C6) are generally shifted downfield compared to the protons meta to the nitrogen (at C3 and C5) due to the electron-withdrawing nature of the nitrogen atom.

Vinylic Protons: The protons on the carbon-carbon double bond of the prop-2-en-1-one moiety appear as a pair of doublets of doublets in the region of δ 6.5-8.0 ppm. The large coupling constant (J) between them is characteristic of a trans-alkene. The proton attached to the carbon adjacent to the carbonyl group (α-proton) is typically found at a higher chemical shift than the proton at the terminal carbon (β-proton).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The carbon of the carbonyl group is the most deshielded and appears at the lowest field, typically in the range of δ 185-195 ppm.

Pyridyl Carbons: The carbons of the pyridine ring appear in the aromatic region (δ 120-155 ppm). The carbon attached to the carbonyl group (C4) and the carbons adjacent to the nitrogen (C2 and C6) are typically the most downfield.

Vinylic Carbons: The carbons of the alkene group appear in the region of δ 125-145 ppm. The carbon β to the carbonyl group is generally at a lower field than the α-carbon.

Table 2: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridyl H (ortho to N) | 8.6 - 8.8 | d |

| Pyridyl H (meta to N) | 7.5 - 7.7 | d |

| Vinylic H (β to C=O) | 7.4 - 7.6 | dd |

| Vinylic H (α to C=O) | 6.8 - 7.0 | dd |

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | 188 - 192 |

| Pyridyl C (ipso) | 142 - 145 |

| Pyridyl C (ortho to N) | 150 - 152 |

| Pyridyl C (meta to N) | 121 - 123 |

| Vinylic C (β to C=O) | 140 - 144 |

| Vinylic C (α to C=O) | 128 - 132 |

2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Complex Structures

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For this compound, the HSQC spectrum would show correlations between the pyridyl protons and their corresponding carbons, as well as the vinylic protons and their attached carbons. youtube.com

GIAO Approach for Theoretical NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict theoretical NMR chemical shifts. researchgate.net By performing quantum chemical calculations, the magnetic shielding tensors for each nucleus in the molecule can be determined. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The GIAO approach can be a valuable tool for:

Confirming Signal Assignments: By comparing the theoretically calculated chemical shifts with the experimental data, the assignments of the ¹H and ¹³C NMR spectra can be validated. researchgate.net

Predicting Spectra: In cases where experimental data is unavailable or ambiguous, the GIAO method can provide a reliable prediction of the NMR spectrum.

Investigating Conformational Effects: The theoretical chemical shifts can be calculated for different conformations of the molecule, providing insight into how the three-dimensional structure influences the NMR parameters.

The accuracy of the GIAO calculations depends on the level of theory and the basis set used in the computation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak and a series of fragment ions that provide a structural fingerprint.

The molecular weight of this compound is 133.15 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) would appear at an m/z value corresponding to this weight. The fragmentation of this molecular ion is anticipated to occur at the most labile bonds, primarily involving the propenone linker and the pyridinyl moiety.

Key expected fragmentation patterns include:

Loss of the vinyl group (-CH=CH₂): This would result in a fragment ion corresponding to the 4-pyridoyl cation at m/z 106.

Cleavage of the carbonyl group (-CO): This would lead to the formation of a pyridin-4-yl-ethenyl radical cation.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN to yield a pyrrole-like fragment. A prominent peak at m/z 78, corresponding to the pyridine radical cation, is also a likely feature, arising from the cleavage of the bond between the pyridine ring and the propenone side chain.

The analysis of these fragmentation patterns, when compared with mass spectra of related pyridine-based chalcones and enones, provides confirmatory evidence for the structure of this compound. For instance, studies on similar pyridine-based chalcones have reported characteristic fragments corresponding to the pyridinyl and substituted benzoyl moieties. nih.govbrieflands.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion |

| 133 | [M]⁺ |

| 106 | [M - CH=CH₂]⁺ |

| 78 | [C₅H₄N]⁺ |

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

It is anticipated that the molecule of this compound would be nearly planar, a common feature in conjugated systems like chalcones, to maximize π-orbital overlap. The propenone linker typically adopts a trans configuration about the C=C double bond. The pyridinyl group may exhibit some degree of twisting relative to the propenone plane, influenced by the packing forces within the crystal.

Analysis of Supramolecular Interactions

The solid-state architecture of this compound is expected to be stabilized by a variety of supramolecular interactions. These non-covalent forces play a critical role in the physical properties of the crystalline material. Based on the functional groups present, the following interactions are likely to be observed:

C-H⋯O Hydrogen Bonds: The hydrogen atoms of the vinyl group and the pyridine ring can act as weak hydrogen bond donors to the oxygen atom of the carbonyl group of an adjacent molecule. This type of interaction is a common feature in the crystal structures of enones. mdpi.com

C-H⋯N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. Hydrogen atoms from the propenone linker or the pyridine ring of a neighboring molecule could form C-H⋯N interactions.

π-π Interactions: The planar pyridinyl rings of adjacent molecules may engage in π-π stacking interactions. These can be either face-to-face or offset, and their geometry is dictated by the need to minimize electrostatic repulsion and maximize attractive dispersion forces. Such interactions are frequently observed in the crystal structures of aromatic and heteroaromatic compounds. nih.gov

The interplay of these diverse and relatively weak interactions collectively dictates the crystal packing and, consequently, the macroscopic properties of this compound. Understanding these interactions is crucial for crystal engineering and the design of new materials with desired physical and chemical characteristics. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(Pyridin-4-yl)prop-2-en-1-one?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones like this compound. This involves base-catalyzed aldol condensation between a pyridine-substituted acetophenone and an aldehyde. For example:

- Procedure : React 4-acetylpyridine with benzaldehyde in ethanol using NaOH as a catalyst. Monitor reaction progress via TLC and purify via recrystallization (e.g., using ethanol/water mixtures) .

- Key considerations : Control reaction temperature (60–80°C) to avoid side products like Michael adducts. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can the structure of this compound be validated experimentally?

Combine spectroscopic and crystallographic techniques:

- FTIR : Confirm C=O stretch (~1680–1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) .

- NMR : H NMR shows characteristic vinyl protons (δ 7.3–8.1 ppm, doublets with Hz) and pyridin-4-yl protons (δ 8.5–8.7 ppm) .

- XRD : Single-crystal X-ray diffraction confirms planar geometry and E-configuration of the α,β-unsaturated system (C=O and C=C bond lengths: ~1.22 Å and ~1.34 Å, respectively) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis set:

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on pyridine ring, LUMO on ketone group).

- Compare theoretical bond lengths/angles with XRD data to validate accuracy (<2% deviation acceptable) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph-set analysis (e.g., Etter’s rules) reveals:

Q. What strategies resolve contradictions between experimental and theoretical UV-Vis spectra?

Discrepancies often arise from solvent effects or excited-state dynamics.

Q. How does this compound interact with biological targets like CYP1A1?

- In vitro assays : Measure IC50 values using recombinant CYP1A1 enzymes and fluorescent substrates (e.g., ethoxyresorufin).

- Docking studies : Pyridin-4-yl and ketone groups form π-π stacking and hydrogen bonds with heme cofactors (PDB: 1TGH). Binding energy: −8.2 kcal/mol .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。